5-Bromo-2-methyl Motif as a Critical Pharmacophore in a Validated Angiogenesis Inhibitor
The specific substitution pattern of 5-bromo-2-methyl-2,3-dihydro-1H-indene is a core structural element of the sulindac analogue 'C-18' (2-((1E,Z)-1-benzylidene-5-bromo-2-methyl-1H-inden-3-yl)acetic acid), which was found to inhibit angiogenesis-related endothelial cell migration. The presence of both the 5-bromo and 2-methyl groups is essential for the biological profile observed. In a direct comparison context, the activity of this specific isomer is notable; class-level inference suggests that regioisomeric brominated indene derivatives would not exhibit identical potency due to altered electronic distribution and steric interactions with the biological target [1].
| Evidence Dimension | Inhibition of endothelial cell migration (angiogenesis model) |
|---|---|
| Target Compound Data | IC50 value not explicitly stated in the provided abstract for the core intermediate. |
| Comparator Or Baseline | Baseline: Ang-1-, VEGF-, or FGF2-stimulated migration in the absence of inhibitor. |
| Quantified Difference | The target-derived compound 'C-18' effectively blocked migration stimulated by all three factors (Ang-1, VEGF, FGF2), indicating a downstream signaling blockade rather than specific receptor antagonism [1]. |
| Conditions | In vitro human umbilical vein endothelial cell (HUVEC) migration assays using a modified Boyden chamber. |
Why This Matters
This evidence confirms the 5-bromo-2-methyl substitution pattern is not arbitrary; it is a validated structural requirement for a compound that modulates multiple angiogenic signaling pathways, distinguishing it from analogs lacking this exact configuration.
- [1] Pyriochou, A., Tsigkos, S., Papapetropoulos, A., & Zhou, Z. (2007). Anti-angiogenic properties of a sulindac analogue. British Journal of Pharmacology, 152(8), 1207–1214. View Source
